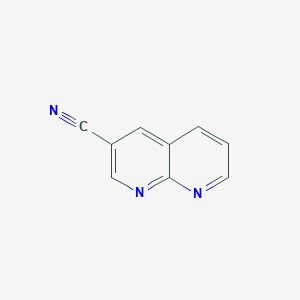

1,8-ナフチリジン-3-カルボニトリル

概要

説明

1,8-Naphthyridine-3-carbonitrile is an organic compound with the molecular formula C9H5N3 . It belongs to the class of naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .

Synthesis Analysis

A novel, four-component one-pot green synthesis of biologically active 1,8-naphthyridines has been reported . This involves a reaction of diverse aromatic aldehyde, malononitrile, 4-hydroxy substituted 1,6-dimethylpyridin-2(1H)-one, corresponding aniline in EtOH catalyzed by 9-Mesityl-10-methylacridinium perchlorate under visible light generated from a 24W Blue LED wavelength 450–460 nm at 26 °C . This methodology is diverse, versatile and has several favorable factors such as being metal-free, excellent yields, shorter reaction durations, chromatography free and straightforward extraction process .

Molecular Structure Analysis

The molecular structure of 1,8-Naphthyridine-3-carbonitrile has been analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . Molecular structure optimization of certain compounds were performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .

Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Physical And Chemical Properties Analysis

1,8-Naphthyridine-3-carbonitrile is a solid substance at room temperature . It has a molecular weight of 155.16 Da . The compound is stored in a dry environment at room temperature .

科学的研究の応用

神経変性疾患

1,8-ナフチリジン-3-カルボニトリル: は、神経変性疾患の治療に潜在的な可能性を示しています。その構造は、これらの疾患に関連するさまざまな生物学的標的を調節することができます。研究者は、アルツハイマー病とパーキンソン病の原因となるタウタンパク質とα-シヌクレインの凝集を阻害する際の有効性を調査しています .

免疫調節障害

この化合物の免疫調節特性は、免疫系が損なわれているか、過剰に活性化している障害の治療のために調査されています。免疫応答を調節し、自己免疫疾患やアレルギーなどの状態に治療上の利点をもたらす可能性があります .

抗HIV用途

1,8-ナフチリジン-3-カルボニトリル: 誘導体は、その抗HIV特性について評価されています。この化合物は、逆転写酵素などの重要な酵素を阻害することで、HIVの複製サイクルを妨げる可能性があるため、抗HIV薬開発の候補となっています .

抗うつ特性

研究によると、1,8-ナフチリジン-3-カルボニトリルは抗うつ効果を示す可能性があります。神経伝達物質系、特にセロトニンとドーパミンを含む系の相互作用を研究して、うつ病の新しい治療法を開発しています .

抗酸化特性

1,8-ナフチリジン-3-カルボニトリルの抗酸化特性は、さまざまな慢性疾患の原因となる酸化ストレスを軽減する可能性があるため、注目されています。フリーラジカルを消去する能力は、酸化損傷によって引き起こされる状態の予防または治療に役立つ可能性があります .

医薬品化学と創薬

医薬品化学において、1,8-ナフチリジン-3-カルボニトリルは、新しい薬剤の開発のための汎用性の高い足場として役立ちます。その反応性と多様な生物学的活性は、幅広い疾患に潜在的な用途を持つ新規治療薬を合成するための貴重な化合物となっています .

Safety and Hazards

The safety information for 1,8-Naphthyridine-3-carbonitrile indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

将来の方向性

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science makes 1,8-naphthyridines a promising area for future research .

作用機序

Target of Action

1,8-Naphthyridine-3-carbonitrile is a heterocyclic compound that has been studied for its diverse biological activities Naphthyridine derivatives are known to possess antimalarial, antibacterial, anti-inflammatory, antiproliferative, anticancer, and antioxidant activity . These activities suggest that 1,8-Naphthyridine-3-carbonitrile may interact with a variety of biological targets.

Mode of Action

Certain 1,8-naphthyridine derivatives are known to interact with double-stranded dna (ds-dna) by intercalating between adjacent base pairs . This changes the DNA conformation and can inhibit DNA duplication or transcription, leading to suppression of cell growth .

Biochemical Pathways

Given the broad spectrum of biological activities associated with naphthyridine derivatives , it can be inferred that 1,8-Naphthyridine-3-carbonitrile may influence multiple biochemical pathways.

Result of Action

Certain 1,8-naphthyridine derivatives are known to exhibit cytotoxic activity against human breast cancer cell lines . This suggests that 1,8-Naphthyridine-3-carbonitrile may have similar effects.

Action Environment

One study mentions the synthesis of 1,8-naphthyridines in water under air atmosphere , suggesting that environmental conditions may play a role in the synthesis and possibly the action of 1,8-Naphthyridine-3-carbonitrile.

特性

IUPAC Name |

1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSJXDPHTNUEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

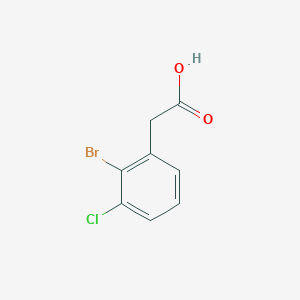

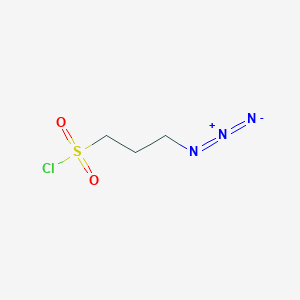

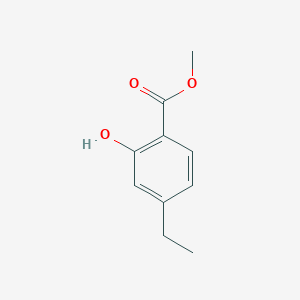

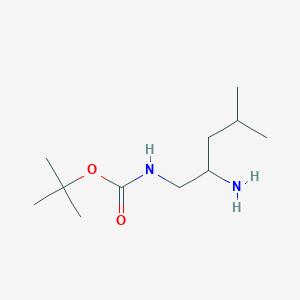

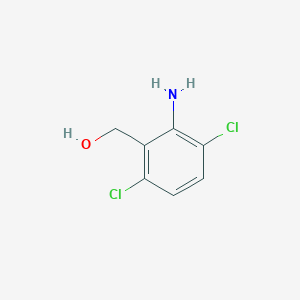

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)